2-(4-aminophenoxy)-N-methylpropanamide
Description
Properties
CAS No. |
1039840-28-2 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-aminophenoxy)-N-methylpropanamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(10(13)12-2)14-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H,12,13) |
InChI Key |
UWQLHSFJKGDUKO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC)OC1=CC=C(C=C1)N |
Canonical SMILES |
CC(C(=O)NC)OC1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs of 2-(4-aminophenoxy)-N-methylpropanamide, highlighting molecular features, synthesis routes, and applications:
Key Observations :
- Picolinamide vs.
- Fluorinated Derivatives : Fluorine substitution (e.g., ) improves metabolic stability and membrane permeability. For example, the fluorobenzyloxy group in enhances analgesic efficacy by optimizing target engagement.
- Bulkier Substituents : Complex peptidomimetics (e.g., I-18 in ) exhibit higher molecular weights (>600 g/mol) and lower yields (11.2%), limiting scalability but offering targeted bioactivity (e.g., HIV-1 capsid inhibition ).
Physicochemical Properties
- Melting Points : Simple propanamides (e.g., N-methylpropanamide) melt at ~179°C , while fluorinated analogs (e.g., ) likely have lower melting points due to reduced crystallinity.
- Solubility: The 4-aminophenoxy group enhances water solubility compared to purely hydrophobic substituents (e.g., bromophenoxy in ).
- Stability : Hydrochloride salts (e.g., ) improve stability and bioavailability in physiological conditions.
Preparation Methods
Preparation Methods Analysis
The synthesis of 2-(4-aminophenoxy)-N-methylpropanamide generally involves multi-step organic transformations, including ether formation (Williamson ether synthesis), amide formation, and selective reduction of nitro groups to amines. Two main synthetic routes are prominent in the literature:
Multi-step Synthesis via Williamson Ether Synthesis and Smiles Rearrangement (Patent CN102924306A)
This patent describes a three-step synthetic route starting from p-hydroxyacetophenone derivatives to ultimately yield compounds closely related to 2-(4-aminophenoxy)-N-methylpropanamide, involving:
Step 1: Preparation of 2-(4-acetophenoxy)-2-methylpropanamide
- Dissolve p-hydroxyacetophenone in a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or dimethyl sulfoxide (DMSO)).
- Add an alkaline reagent such as sodium hydroxide, potassium hydroxide, or calcium hydroxide.
- Stir at 10–30°C for 1 hour.
- Add 2-halo-2-methylpropanamide (2-chloro- or 2-bromo-2-methylpropanamide).
- Stir for 5 hours, then add water to precipitate 2-(4-acetophenoxy)-2-methylpropanamide.
Step 2: Preparation of N-(4-acetylphenyl)-2-hydroxy-2-methylpropanamide
- Dissolve the product from step 1 in a polar aprotic solvent.
- Add alkaline reagent and stir at 40–60°C for 1 hour.
- Add water to precipitate the hydroxy derivative.
Step 3: Preparation of 4-aminophenoxy derivatives
- Dissolve the hydroxy product in a mixture of polar aprotic solvent and water (1:1).
- Add a high concentration alkaline aqueous solution.
- Stir at 70–100°C for 1 hour.
- Add water and cool to precipitate the 4-aminophenoxy compound.
This method yields the target amine with good purity and yields. Variations in base, solvent, temperature, and halide substituent allow optimization of yield and reaction time.
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH | DMA | 50 | 1 | High |
| 2 | KOH | DMF | 45 | 2 | Moderate |
| 3 | Ca(OH)2 | DMSO | 60 | 0.5 | Moderate |
Table 2. Hydrolysis to 4-aminophenoxy derivative
| Entry | Base | Solvent (Polar aprotic:H2O) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH | DMA:H2O (1:1) | 90 | 1 | 87.6 |
| 2 | KOH | DMF:H2O (1:1) | 80 | 1.5 | 80-85 |
| 3 | Ca(OH)2 | DMSO:H2O (1:1) | 70 | 2 | 75-80 |
The final product shows a melting point of 105–107°C, indicating good purity.
Alternative Synthesis via Alkylation and Selective Reduction (MDPI Crystals, 2022)
Another efficient method involves:
Step 1: Alkylation of 4-nitrophenol
- React 4-nitrophenol with ethyl bromoacetate in the presence of potassium carbonate and catalytic potassium iodide.
- Reflux for 8 hours in an aprotic solvent.
- Isolate ethyl 2-(4-nitrophenoxy)acetate as a pale yellow solid.
Step 2: Selective reduction of the nitro group
- Treat the nitro compound with ammonium chloride and iron powder in a mixture of ethanol and water.
- Reflux for 4 hours.
- Filter hot, extract with ethyl acetate, and crystallize the product.
This produces ethyl 2-(4-aminophenoxy)acetate, a close analogue and useful synthon for further conversion to 2-(4-aminophenoxy)-N-methylpropanamide.
The reduction method using NH4Cl/Fe is safer and more cost-effective than catalytic hydrogenation methods. The product is confirmed by NMR, elemental analysis, and X-ray crystallography, showing high purity and crystallinity.
Comparative Analysis of Preparation Methods
| Feature | Williamson Ether + Smiles Rearrangement | Alkylation + NH4Cl/Fe Reduction |
|---|---|---|
| Starting materials | p-Hydroxyacetophenone derivatives | 4-Nitrophenol and ethyl bromoacetate |
| Key reaction types | Ether formation, amide formation, rearrangement | Alkylation, selective nitro reduction |
| Reaction conditions | Mild temperatures (10–100°C), polar aprotic solvents | Reflux in ethanol/water mixture |
| Safety and environmental aspects | Use of halides and strong bases; moderate temperature | Safer reduction avoiding H2 gas and catalysts |
| Yield | Moderate to high (up to 87.6%) | High purity, good yield (not specified) |
| Product characterization | Melting point, NMR, elemental analysis | NMR, X-ray crystallography, elemental analysis |
| Scalability | Suitable for scale-up with optimization | Suitable for scale-up, simpler reagents |
Research Findings and Notes
- The use of polar aprotic solvents such as DMF, DMA, and DMSO is critical in facilitating nucleophilic substitution and rearrangement reactions in the first method.
- Alkaline reagents (NaOH, KOH, Ca(OH)2) influence reaction rates and yields; sodium hydroxide often gives the best results.
- Temperature control is essential to avoid side reactions and optimize yield.
- The NH4Cl/Fe reduction method avoids the need for catalytic hydrogenation, reducing cost and safety concerns.
- Structural confirmation by X-ray crystallography and detailed NMR studies ensure the integrity of the synthesized compound.
- Computational studies (DFT) and Hirshfeld surface analysis have been applied to related compounds to understand electronic structure and molecular packing, which may inform further synthetic modifications.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Williamson Ether Synthesis | p-Hydroxyacetophenone, 2-halo-2-methylpropanamide, NaOH, DMF, 10–30°C | Formation of 2-(4-acetophenoxy)-2-methylpropanamide |
| 2 | Smiles Rearrangement | Alkaline reagent, polar aprotic solvent, 40–60°C | N-(4-acetylphenyl)-2-hydroxy-2-methylpropanamide |
| 3 | Hydrolysis and Amination | NaOH (or KOH, Ca(OH)2), DMA/H2O (1:1), 70–100°C | 4-Aminophenoxy derivatives |
| Alt 1 | Alkylation | 4-Nitrophenol, ethyl bromoacetate, K2CO3, KI, reflux 8 h | Ethyl 2-(4-nitrophenoxy)acetate |
| Alt 2 | Selective Reduction | NH4Cl, Fe powder, ethanol/water, reflux 4 h | Ethyl 2-(4-aminophenoxy)acetate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-aminophenoxy)-N-methylpropanamide, and what reaction conditions optimize yield and purity?
- Method : The compound can be synthesized via nucleophilic acyl substitution. React 4-aminophenol with N-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl. Optimal conditions include anhydrous dichloromethane under reflux (60–80°C) for 6–8 hours . Industrial-scale synthesis may employ continuous flow reactors for improved efficiency .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 2-(4-aminophenoxy)-N-methylpropanamide?
- Method :
- NMR : ¹H and ¹³C NMR confirm the presence of the aminophenoxy group (δ 6.5–7.0 ppm for aromatic protons) and N-methylpropanamide (δ 2.8–3.1 ppm for methyl groups) .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks ([M+H]⁺) for precise molecular weight confirmation .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Q. What are the common chemical reactions (e.g., oxidation, reduction) that 2-(4-aminophenoxy)-N-methylpropanamide undergoes, and what are the typical products?
- Oxidation : Using KMnO₄/H₂SO₄ yields quinone derivatives via hydroxyl group oxidation .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the amide to N-methylpropane-1,2-diamine .
- Substitution : Electrophilic nitration (HNO₃/H₂SO₄) introduces nitro groups at the para position of the aminophenoxy moiety .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for the synthesis of 2-(4-aminophenoxy)-N-methylpropanamide under varying conditions?
- Method : Apply Design of Experiments (DoE) to systematically test variables (solvent polarity, temperature, catalyst loading). For example, dichloromethane may yield higher purity (98%) than ethanol (95%) due to reduced side reactions. Use ANOVA to identify statistically significant factors .
Q. What strategies are recommended for designing bioactivity assays to evaluate the enzyme interaction potential of 2-(4-aminophenoxy)-N-methylpropanamide?
- Method :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Receptor Binding Studies : Radiolabeled ligand competition assays (e.g., ³H-labeled compounds) quantify affinity (Kd) .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in macrophage models .
Q. How does the electronic nature of substituents on the aminophenoxy moiety influence the reactivity and stability of 2-(4-aminophenoxy)-N-methylpropanamide derivatives?
- Analysis : Electron-donating groups (e.g., -OCH₃) enhance stability by reducing oxidation susceptibility. Conversely, electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, facilitating nucleophilic aromatic substitution . Computational DFT studies predict regioselectivity in substitution reactions .
Methodological Challenges
Q. What analytical challenges arise in quantifying 2-(4-aminophenoxy)-N-methylpropanamide in complex matrices, and how can they be addressed?
- Challenges : Matrix interference in biological samples (e.g., plasma) can mask detection.
- Solutions :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes interfering proteins .
- LC-MS/MS : Use deuterated internal standards (e.g., D₃-labeled analog) for precise quantification .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the biological activity of 2-(4-aminophenoxy)-N-methylpropanamide across studies?
- Approach :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) may explain varying IC₅₀ values. Validate findings using orthogonal assays (e.g., Western blot vs. flow cytometry) .
- Compound Purity : Impurities >2% (e.g., unreacted 4-aminophenol) can skew results. Cross-validate with HPLC-purified batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
